molecular formula C17H17N5O2 B13863543 N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide

Cat. No.: B13863543
M. Wt: 323.35 g/mol
InChI Key: KSXHZZIRPFLQMM-UHFFFAOYSA-N
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Description

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a pyrazole ring fused with a pyrimidine ring, which is further connected to a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the phenylbutanamide group. Common reagents used in these reactions might include hydrazines, aldehydes, and amides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert ketone or amide groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions could range from mild (room temperature) to harsh (high temperature and pressure), depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide could be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a therapeutic agent. The presence of the pyrazole and pyrimidine rings suggests possible activity as an enzyme inhibitor or receptor modulator. Research could focus on its effects on various biological pathways and its potential use in treating diseases such as cancer or infectious diseases.

Industry

In industry, N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide could be used in the development of new materials with unique properties. For example, it might be incorporated into polymers or coatings to enhance their thermal stability, mechanical strength, or chemical resistance.

Mechanism of Action

The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various signaling pathways, leading to changes in cellular function or gene expression. Detailed studies would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide might include other heterocyclic compounds with pyrazole and pyrimidine rings, such as:

  • 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid
  • 4-(2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzoic acid

Uniqueness

What sets N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide apart from these similar compounds is the presence of the phenylbutanamide moiety. This additional structural feature could confer unique properties, such as enhanced binding affinity to biological targets or improved solubility and stability in various solvents.

Conclusion

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide is a compound with a unique structure that holds promise for various applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and to develop efficient methods for its synthesis and functionalization.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide

InChI

InChI=1S/C17H17N5O2/c23-15(9-4-8-13-6-2-1-3-7-13)20-14-12-18-17(21-16(14)24)22-11-5-10-19-22/h1-3,5-7,10-12H,4,8-9H2,(H,20,23)(H,18,21,24)

InChI Key

KSXHZZIRPFLQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CN=C(NC2=O)N3C=CC=N3

Origin of Product

United States

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